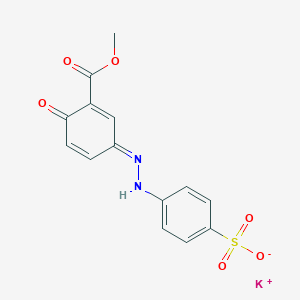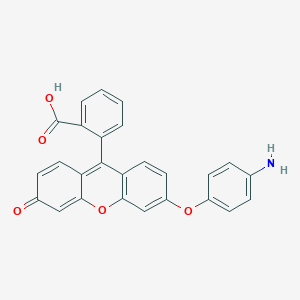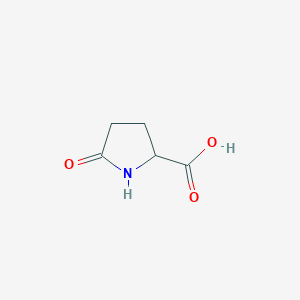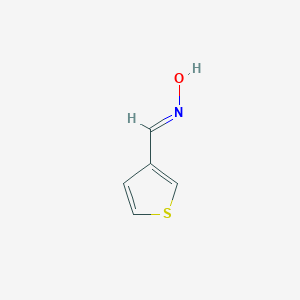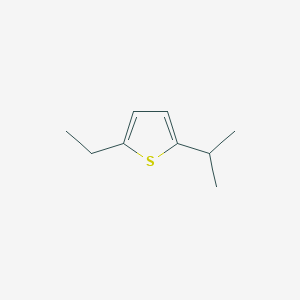
Thiophene, 2-ethyl-5-isopropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-ethyl-5-isopropyl is a heterocyclic compound that belongs to the thiophene family. It is widely used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of thiophene, 2-ethyl-5-isopropyl is not well understood. However, it is believed that it acts as a ligand and binds to various receptors in the body. This binding leads to the activation of various signaling pathways, which results in the desired physiological effect.
Biochemical and physiological effects:
Thiophene, 2-ethyl-5-isopropyl has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It also has antitumor and antiviral properties. Thiophene, 2-ethyl-5-isopropyl has also been shown to have neuroprotective and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiophene, 2-ethyl-5-isopropyl has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and can be stored for a long time. However, one of the limitations of using thiophene, 2-ethyl-5-isopropyl in lab experiments is its toxicity. It is toxic and can be harmful if not handled properly.
Direcciones Futuras
There are several future directions for the research on thiophene, 2-ethyl-5-isopropyl. One of the future directions is to study its potential as a therapeutic agent for various diseases. Another future direction is to study its mechanism of action in more detail. Further research is also needed to understand the toxicity of thiophene, 2-ethyl-5-isopropyl and develop ways to mitigate its harmful effects.
Conclusion:
Thiophene, 2-ethyl-5-isopropyl is a unique compound with various scientific research applications. It has several biochemical and physiological effects and has the potential to be used as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and toxicity.
Métodos De Síntesis
The synthesis method of thiophene, 2-ethyl-5-isopropyl involves the reaction of 2-ethylthiophene with isopropylmagnesium bromide in the presence of a catalyst. The reaction yields thiophene, 2-ethyl-5-isopropyl in high purity and yield. This method is widely used in the laboratory for the synthesis of thiophene, 2-ethyl-5-isopropyl.
Aplicaciones Científicas De Investigación
Thiophene, 2-ethyl-5-isopropyl is widely used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry. Thiophene, 2-ethyl-5-isopropyl is also used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
147871-77-0 |
|---|---|
Nombre del producto |
Thiophene, 2-ethyl-5-isopropyl |
Fórmula molecular |
C9H14S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
2-ethyl-5-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-6-9(10-8)7(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
YLTHLVWXCRJFBY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C(C)C |
SMILES canónico |
CCC1=CC=C(S1)C(C)C |
Sinónimos |
Thiophene, 2-ethyl-5-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



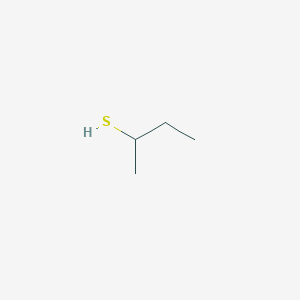
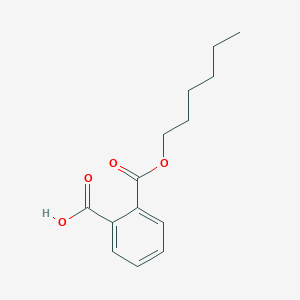
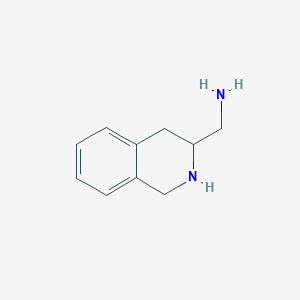
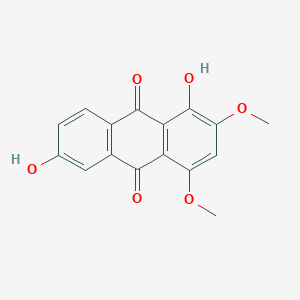
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
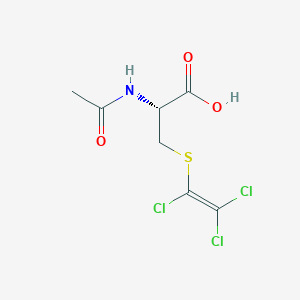
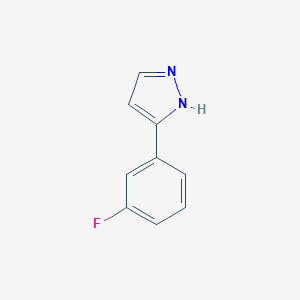
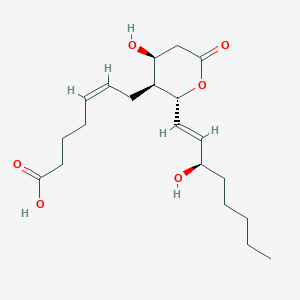
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
